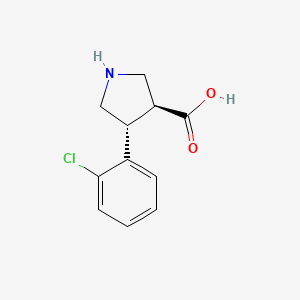

(3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid

説明

Primary Chemical Identifiers

(3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid is definitively characterized through multiple standardized chemical identification systems. The compound bears the Chemical Abstracts Service registry number 1047651-79-5, which serves as its unique chemical identifier in international databases. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, reflecting its specific stereochemical configuration.

The compound is also referenced by several alternative nomenclature systems and synonyms within the scientific literature. These include trans-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid, which emphasizes the trans relationship between the substituents at positions 3 and 4 of the pyrrolidine ring. Additionally, the systematic Chemical Abstracts nomenclature designates it as 3-pyrrolidinecarboxylic acid, 4-(2-chlorophenyl)-, (3S,4R)-, providing a detailed structural description.

The PubChem compound identifier for this substance is 53398331, facilitating its identification in biochemical databases. The compound has been assigned the Molecular Design Limited number MFCD22371860, which is utilized in chemical inventory and safety management systems.

Molecular Formula and Weight Characteristics

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂ClNO₂ | |

| Molecular Weight | 225.67 g/mol | |

| Exact Mass | 225.0557 g/mol | |

| Monoisotopic Mass | 225.0557 g/mol |

The molecular composition of this compound consists of eleven carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. This elemental composition results in a molecular weight of 225.67 grams per mole, which represents a moderately sized organic molecule suitable for pharmaceutical applications. The presence of the chlorine substituent contributes significantly to the molecular weight and influences the compound's physical and chemical properties.

特性

IUPAC Name |

(3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15/h1-4,8-9,13H,5-6H2,(H,14,15)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQMSOHBYCXLNS-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376080 | |

| Record name | (3S,4R)-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1047651-79-5 | |

| Record name | (3S,4R)-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.

Introduction of the 2-Chlorophenyl Group: This step often involves a substitution reaction where a halogenated phenyl group is introduced to the pyrrolidine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The 2-chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

Substitution: Various substituted phenyl derivatives.

科学的研究の応用

Medicinal Chemistry

This compound serves as a significant building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its specific stereochemistry may enhance therapeutic efficacy while minimizing side effects associated with less selective agents.

Biochemical Research

(3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid is instrumental in studying receptor interactions and enzyme activities. It aids researchers in elucidating mechanisms of action for potential therapeutic targets. Techniques employed include:

- Binding Studies : Understanding how the compound interacts with specific receptors.

- Enzyme Kinetics : Investigating the effect of the compound on enzyme activity.

Pharmaceutical Development

The compound is utilized as an intermediate in drug synthesis, particularly in developing treatments for conditions such as depression and anxiety. Its structural similarities to known antidepressants allow for comparative studies that can lead to improved formulations.

Analytical Chemistry

As a reference standard in various analytical methods, this compound helps ensure the accuracy and reliability of results in drug testing and quality control processes.

Material Science

Incorporated into polymer matrices, this compound enhances material properties, making it useful for producing advanced materials across various applications.

Comparative Analysis with Related Compounds

The following table summarizes key compounds related to this compound:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| (S)-Citalopram | Similar pyrrolidine backbone | Antidepressant properties |

| (S)-Venlafaxine | Contains phenyl groups | Dual-action on serotonin and norepinephrine |

| (R)-Bupropion | Different ring system | Dopamine reuptake inhibitor |

The unique chlorophenyl group combined with its specific stereochemistry may confer distinct interactions at receptor sites compared to these compounds, potentially leading to enhanced therapeutic profiles.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

- A study published in "Chemical Biology" reported its use in exploring neurotransmitter systems and cancer biology, indicating its versatility as both a therapeutic agent and a research tool.

- Research focusing on structure-activity relationships (SAR) has shown that modifications to the pyrrolidine ring can significantly influence biological activity, paving the way for new drug candidates .

作用機序

The mechanism of action of (3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

類似化合物との比較

Pyrrolidine-3-carboxylic acid: Lacks the 2-chlorophenyl group, resulting in different chemical and biological properties.

4-(2-chlorophenyl)pyrrolidine:

2-chlorophenylacetic acid: Contains the 2-chlorophenyl group but lacks the pyrrolidine ring, leading to different chemical behavior.

Uniqueness: (3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

生物活性

The compound (3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative notable for its potential biological activities. Its unique stereochemistry and functional groups make it a subject of interest in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClN O. The presence of a 2-chlorophenyl group and a carboxylic acid functional group is crucial for its biological activity. The specific stereochemistry at the 3 and 4 positions enhances its interaction with biological macromolecules.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

- Receptor Binding : It can act as an agonist or antagonist at various receptor sites, influencing signaling pathways within cells.

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity and specificity.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound. Key findings include:

-

Enzyme Interaction Studies :

- The compound has been investigated for its ability to inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

- Receptor Binding Assays :

- Case Study: Anticancer Activity :

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other compounds featuring similar structures:

| Compound Name | Structure | Notable Features |

|---|---|---|

| (S)-Citalopram | Similar pyrrolidine backbone | Antidepressant properties |

| (S)-Venlafaxine | Contains phenyl groups | Dual-action on serotonin and norepinephrine |

| (R)-Bupropion | Different ring system but similar activity | Dopamine reuptake inhibitor |

The unique combination of the chlorophenyl group and specific stereochemistry in this compound may confer distinct interactions at receptor sites compared to these similar compounds.

Applications in Research and Medicine

Due to its diverse biological activities, this compound has several applications:

- Therapeutic Development : Investigated for potential use in developing new drugs targeting neurological and metabolic disorders.

- Research Tool : Used in studies examining enzyme interactions and receptor binding mechanisms.

化学反応の分析

Carboxylic Acid Reactivity

The carboxylic acid group enables classic acid-derived transformations:

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Esterification | Alcohol + acid catalyst (e.g., H₂SO₄) | Corresponding ester | Prodrug synthesis |

| Amidation | Amine + coupling agent (e.g., EDC/HOBt) | Amide derivatives | Peptidomimetic drug candidates |

| Reduction | LiAlH₄ or BH₃·THF | Primary alcohol | Intermediate for further functionalization |

The stereochemistry at C3 and C4 influences reaction selectivity. For example, amidation under Mitsunobu conditions preserves configuration due to concerted mechanisms.

Chlorophenyl Group Reactivity

The 2-chlorophenyl moiety participates in electrophilic and coupling reactions:

The chlorine’s ortho position sterically hinders direct substitution, necessitating harsh conditions or catalytic systems .

Pyrrolidine Ring Modifications

The pyrrolidine core undergoes ring-opening and functionalization:

| Reaction Type | Reagents/Conditions | Product | Stereochemical Impact |

|---|---|---|---|

| N-Alkylation | Alkyl halides + base | N-substituted pyrrolidine | Alters basicity and solubility |

| Ring Oxidation | KMnO₄ or RuO₄ | Pyrrolidone | Enhances hydrogen-bonding capacity |

| Decarboxylation | Heat + acidic conditions | CO₂ loss → pyrrolidine derivative | Simplifies structure for SAR studies |

The (3S,4R) configuration directs regioselectivity in ring-opening reactions, favoring axial attack due to steric effects .

Stereospecific Reactions

The chiral centers govern enantioselective transformations:

| Reaction Type | Conditions | Outcome | Key Study |

|---|---|---|---|

| Enzymatic Resolution | Lipases or esterases | Enantiopure intermediates | Critical for API synthesis |

| Asymmetric Hydrogenation | Chiral Rh/Ir catalysts | Retained configuration | High ee (>95%) achieved |

Mechanistic Insights

-

Esterification : Proceeds via acid-catalyzed nucleophilic acyl substitution. Steric hindrance from the chlorophenyl group slows reaction kinetics.

-

Amidation : Coupling agents like EDC activate the carboxylate, forming an O-acylisourea intermediate for amine attack.

-

Suzuki Coupling : Oxidative addition of Pd(0) to the C–Cl bond is rate-limiting, requiring electron-deficient aryl chlorides.

Stability and Reaction Optimization

-

Thermal Stability : Decarboxylation occurs above 150°C, forming CO₂ and a secondary amine.

-

Catalytic Systems : Pd(PPh₃)₄ improves coupling efficiency for Suzuki reactions (yields >80%).

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

Q & A

Q. What are the key steps in the enantioselective synthesis of (3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid?

The synthesis employs a nitrile anion cyclization strategy. Starting from a chlorinated ethanone precursor, key steps include:

- Catalytic CBS asymmetric reduction to establish stereochemistry.

- t-Butylamine displacement of a chlorohydrin intermediate.

- Conjugate addition of the amine to acrylonitrile.

- 5-exo-tet cyclization using diethyl chlorophosphate (activator) and lithium hexamethyldisilazide (LiHMDS, base) to form the pyrrolidine ring with >95% yield and 94–99% enantiomeric excess (ee). Final purification involves kinetically controlled epimerization and saponification to achieve >99.9% chemical/optical purity .

Q. Which analytical techniques confirm the stereochemistry and purity of this compound?

- Chiral HPLC : Critical for assessing enantiomeric excess (e.g., Chiralpak® AD-H column with hexane/isopropanol mobile phase).

- X-ray crystallography : Definitive method for absolute configuration determination.

- NMR spectroscopy : ¹H/¹³C NMR resolves diastereomers; NOESY confirms spatial arrangement of substituents.

- Optical rotation : [α]D values correlate with enantiopurity (e.g., +56.4° in CHCl3 for major enantiomer).

- LC-MS : Quantifies impurities using C18 columns and 0.1% formic acid/acetonitrile gradients .

Q. What safety precautions are necessary when handling this compound?

- Use fume hoods and personal protective equipment (gloves, goggles) due to potential respiratory/eye irritation.

- Avoid skin contact; wash immediately with water.

- Store in airtight containers at 2–8°C to prevent degradation.

- Refer to safety data sheets (SDS) for spill management and first-aid measures .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantioselectivity during cyclization?

- Activating agents : Diethyl chlorophosphate outperforms other phosphorylating agents in promoting nitrile activation.

- Base selection : LiHMDS minimizes side reactions compared to stronger bases like LDA.

- Temperature control : Maintaining -78°C during cyclization suppresses racemization.

- Solvent polarity : Tetrahydrofuran (THF) balances substrate solubility and reaction kinetics. In-situ monitoring via FTIR or Raman spectroscopy helps identify optimal reaction endpoints .

Q. What strategies resolve contradictions between computational and experimental NMR data?

- Perform variable-temperature NMR to detect conformational flexibility (e.g., rotameric equilibria).

- Compare experimental shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)).

- Use 2D NMR (HSQC, HMBC) to assign ambiguous signals.

- Validate via X-ray crystallography if discrepancies persist .

Q. How does the ortho-chlorophenyl group influence biological activity compared to para-substituted analogs?

- The ortho-chloro substituent enhances steric hindrance, potentially improving target selectivity (e.g., kinase inhibition).

- Electron-withdrawing effects reduce π-π stacking but increase hydrogen-bonding interactions with active-site residues.

- Comparative SAR studies using para-fluoro and meta-methoxy analogs reveal differential potency in antimicrobial assays .

Q. What scale-up challenges arise in kilogram-scale synthesis, and how are they addressed?

- Exothermic reactions : Use jacketed reactors with precise temperature control (-78°C ± 2°C).

- Solvent recovery : Optimize DMF or toluene recycling to reduce costs.

- Chromatography-free purification : Implement crystallization screening (e.g., Crystal16®) to isolate pure product.

- Process analytical technology (PAT) : Inline FTIR monitors reaction progression in real time .

Q. How is the risk of C-4 epimerization evaluated during long-term storage?

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic chiral HPLC analysis.

- Solid-state NMR identifies amorphous regions prone to racemization.

- Formulate as a hydrochloride salt to stabilize the carboxylic acid moiety and reduce epimerization .

Q. What methodologies quantify trace impurities in bulk batches?

- LC-MS/MS with a polar-embedded C18 column (e.g., Waters XBridge) resolves diastereomeric impurities.

- Isotope dilution mass spectrometry using ¹³C-labeled internal standards achieves quantification limits <0.1%.

- Forced degradation studies (acid/base/oxidative stress) identify potential degradation pathways .

Q. How can computational docking guide target identification for this compound?

- Perform molecular docking (e.g., AutoDock Vina) against databases like PDB to prioritize targets (e.g., GPCRs, proteases).

- MD simulations (100 ns trajectories) assess binding stability of the chlorophenyl group in hydrophobic pockets.

- Free-energy perturbation (FEP) calculations predict affinity changes upon substituent modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。